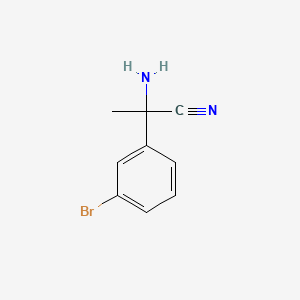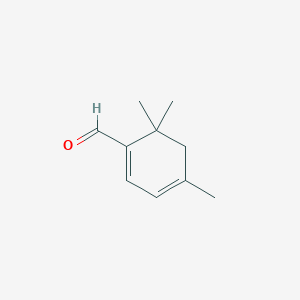
2-(3-hydrazinylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydrazinylphenyl)acetamide is an organic compound that features a phenyl ring substituted with a hydrazine group and an amino-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydrazinylphenyl)acetamide typically involves the reaction of a phenyl hydrazine derivative with an appropriate amino-oxoethyl precursor. One common method involves the condensation of phenylhydrazine with glyoxylic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-hydrazinylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted phenyl hydrazine derivatives.
Applications De Recherche Scientifique
2-(3-hydrazinylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(3-hydrazinylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. The amino-oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Lacks the amino-oxoethyl group but shares the hydrazine functionality.
3-(2-Hydroxy-2-oxoethyl)phenyl hydrazine: Similar structure but with a hydroxyl group instead of an amino group.
2-(2-Amino-2-oxoethyl)phenyl hydrazine: Positional isomer with the amino-oxoethyl group at a different position on the phenyl ring.
Uniqueness
2-(3-hydrazinylphenyl)acetamide is unique due to the presence of both the hydrazine and amino-oxoethyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(3-hydrazinylphenyl)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)5-6-2-1-3-7(4-6)11-10/h1-4,11H,5,10H2,(H2,9,12) |
Clé InChI |
JPSAKGDUCIDXHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NN)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B8652864.png)



